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Compound of Interest

Compound Name: (1R)-AZD-1480

Cat. No.: B1684625 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals utilizing (1R)-AZD-1480 in their experiments. It provides essential information on

the known off-target effects of this inhibitor, troubleshooting guidance for unexpected results,

and detailed experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of (1R)-AZD-1480?

A1: (1R)-AZD-1480 is a potent, ATP-competitive inhibitor of Janus kinases, primarily targeting

JAK2 with high affinity. It also shows potent inhibition of JAK1.

Q2: I am observing a phenotype in my cells that is not consistent with JAK1/2 inhibition. Could

this be due to off-target effects?

A2: Yes, unexpected phenotypes are often indicative of off-target activities, especially at higher

concentrations of the inhibitor. (1R)-AZD-1480 has been shown to inhibit other kinases, which

could lead to various cellular effects independent of the JAK/STAT pathway. It is crucial to

validate that the observed phenotype is a direct result of on-target inhibition.

Q3: What are the known off-target kinases for (1R)-AZD-1480?

A3: At concentrations higher than those required for JAK1/2 inhibition, (1R)-AZD-1480 has

been demonstrated to inhibit several other kinases. A kinase panel screen of 82 kinases
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showed that at 0.10 µM, 11 kinases were inhibited by more than 50%. More specifically, at

5µM, it has been shown to inhibit Aurora kinases, leading to G2/M arrest and cell death. A

systematic in-cell profiling study also identified the following receptor tyrosine kinases as off-

targets: ALK, LTK, FGFR1-3, RET, and TRKA-C. The neurotoxic effects observed in clinical

trials have been hypothesized to be due to off-target inhibition of the TRK family of kinases.

Q4: At what concentration should I use (1R)-AZD-1480 to minimize off-target effects?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration

that inhibits JAK2 activity in your specific cellular model. The IC50 for JAK2 inhibition is in the

low nanomolar range. A thorough dose-response experiment in your cell line is essential to

determine the optimal concentration for on-target effects while minimizing engagement of off-

target kinases, which typically occurs at higher micromolar concentrations.

Q5: How can I experimentally confirm that the phenotype I observe is due to an off-target

effect?

A5: Several experimental approaches can help distinguish between on- and off-target effects:

Use a structurally unrelated JAK2 inhibitor: If a different JAK2 inhibitor with a distinct off-

target profile does not reproduce the phenotype, it is more likely an off-target effect of (1R)-
AZD-1480.

Rescue experiment: Overexpression of a drug-resistant JAK2 mutant should rescue the on-

target phenotype but not the off-target effects.

Direct measurement of off-target inhibition: If you suspect a specific off-target, you can

directly measure its activity in your experimental system (e.g., by Western blot for a

downstream substrate) in the presence of (1R)-AZD-1480.

Troubleshooting Guide: Unexpected Experimental
Results

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/product/b1684625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observed Problem Potential Cause
Recommended

Troubleshooting Steps

Unexpected Cell

Toxicity/Apoptosis

Inhibition of off-target kinases

essential for cell survival (e.g.,

Aurora kinases).

1. Perform a dose-response

curve for cytotoxicity and

compare it to the IC50 for

JAK2 inhibition. A significant

difference suggests off-target

toxicity. 2. Analyze cell cycle

distribution by flow cytometry

to check for G2/M arrest, which

is characteristic of Aurora

kinase inhibition. 3. Use a

more specific inhibitor for the

suspected off-target kinase to

see if it phenocopies the effect.

Altered Cell Morphology or

Adhesion

Inhibition of receptor tyrosine

kinases (RTKs) like FGFR or

TRK, which are involved in cell

signaling pathways controlling

cell shape and adhesion.

1. Review the known off-

targets of (1R)-AZD-1480 (e.g.,

FGFR, TRK family). 2.

Examine the phosphorylation

status of downstream effectors

of these RTKs (e.g., FRS2 for

FGFR, Akt/ERK for TRK) via

Western blot.

Paradoxical Activation of a

Signaling Pathway

Complex feedback loops or

inhibition of a kinase that

negatively regulates another

pathway.

1. Perform a time-course

experiment to analyze the

kinetics of pathway activation.

2. Investigate known crosstalk

between the JAK/STAT

pathway and the paradoxically

activated pathway. 3. Use a

specific inhibitor for the

activated pathway in

combination with (1R)-AZD-

1480 to understand the

interplay.
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Inconsistent Results Across

Different Cell Lines

Cell line-specific expression

levels of on- and off-target

kinases.

1. Characterize the expression

levels of key on- and off-

targets (JAK1, JAK2, Aurora

kinases, relevant RTKs) in

your cell lines using

techniques like Western blot or

qPCR. 2. Correlate the

sensitivity to (1R)-AZD-1480

with the expression profile of

its targets.

Quantitative Data Summary: (1R)-AZD-1480 Kinase
Inhibition Profile
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Kinase Target Type Assay Type IC50 / Ki Reference

JAK2 On-Target Cell-free Ki: 0.26 nM

JAK1 On-Target Cell-free IC50: <0.4 nM

JAK3 On-Target Family Cell-free

Less potent

inhibition

compared to

JAK2

Tyk2 On-Target Family Cell-based

Little to no

inhibition at ≤ 1

µM

Aurora A Off-Target Enzyme Assay Inhibition at 5 µM

Aurora B Off-Target Enzyme Assay Inhibition at 5 µM

ALK Off-Target In-cell Assay
>50% inhibition

at 2 µM

LTK Off-Target In-cell Assay
>50% inhibition

at 2 µM

FGFR1 Off-Target In-cell Assay
>50% inhibition

at 2 µM

FGFR2 Off-Target In-cell Assay
>50% inhibition

at 2 µM

FGFR3 Off-Target In-cell Assay
>50% inhibition

at 2 µM

RET Off-Target In-cell Assay
>50% inhibition

at 2 µM

TRKA Off-Target In-cell Assay
>50% inhibition

at 2 µM

TRKB Off-Target In-cell Assay
>50% inhibition

at 2 µM
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TRKC Off-Target In-cell Assay
>50% inhibition

at 2 µM

Note: This table summarizes publicly available data. The exact IC50 values for all off-targets

are not consistently reported. The in-cell assay data indicates significant inhibition at the tested

concentration but does not provide a precise IC50.

Experimental Protocols
General Radiometric Kinase Assay (Filter Binding)
This protocol provides a general framework for a radiometric kinase assay to measure the

activity of a specific kinase in the presence of an inhibitor.

Materials:

Purified kinase

Kinase-specific peptide substrate

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

[γ-³³P]ATP

Non-radiolabeled ATP

(1R)-AZD-1480 or other inhibitors

Phosphocellulose filter paper (e.g., P81)

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation cocktail

Scintillation counter

Procedure:
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Prepare a reaction mix containing kinase reaction buffer, the peptide substrate, and the

purified kinase.

In separate tubes, add the desired concentration of (1R)-AZD-1480 or a vehicle control (e.g.,

DMSO).

Add the kinase reaction mix to the tubes containing the inhibitor.

Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP. The final

ATP concentration should be at or near the Km for the specific kinase.

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter

paper.

Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

Dry the filter paper.

Place the dried filter paper in a scintillation vial with a scintillation cocktail.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition by comparing the counts in the inhibitor-treated samples to

the vehicle control.

General Mobility-Shift Kinase Assay (e.g., Caliper)
This protocol outlines the general steps for a mobility-shift kinase assay, which separates the

phosphorylated and unphosphorylated substrate based on charge.

Materials:

Purified kinase

Fluorescently labeled peptide substrate
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Kinase reaction buffer

ATP

(1R)-AZD-1480 or other inhibitors

Stop solution (containing EDTA)

Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

Procedure:

Prepare serial dilutions of (1R)-AZD-1480 in an appropriate assay plate.

Prepare a reaction mix containing the kinase and the fluorescently labeled peptide substrate

in the kinase reaction buffer.

Add the reaction mix to the plate containing the inhibitor.

Initiate the reaction by adding ATP.

Incubate the reaction at room temperature or 30°C for a specified time.

Terminate the reaction by adding the stop solution.

Analyze the samples using a microfluidic separation instrument. The instrument will apply an

electric field to separate the negatively charged phosphorylated peptide from the

unphosphorylated peptide.

The instrument's software will quantify the amount of phosphorylated and unphosphorylated

substrate based on the fluorescence signal.

Calculate the percent inhibition based on the ratio of phosphorylated to unphosphorylated

substrate in the inhibitor-treated wells compared to the control wells.

Signaling Pathway and Workflow Diagrams
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Caption: On-target effect of (1R)-AZD-1480 on the JAK/STAT signaling pathway.
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Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
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Caption: General experimental workflow for an in vitro kinase assay.
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[https://www.benchchem.com/product/b1684625#1r-azd-1480-off-target-effects-in-kinase-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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